(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide (E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 136944-37-1
VCID: VC21166257
InChI: InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+
SMILES: CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide

CAS No.: 136944-37-1

Cat. No.: VC21166257

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide - 136944-37-1

Specification

CAS No. 136944-37-1
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide
Standard InChI InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+
Standard InChI Key MXYVFUKMIZEIHC-CSKARUKUSA-N
Isomeric SMILES CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O
SMILES CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O
Canonical SMILES CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator